molecular formula C11H12N2O B13840849 4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one

4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one

Cat. No.: B13840849
M. Wt: 188.23 g/mol
InChI Key: AJFWBQKKIISXNH-UHFFFAOYSA-N
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Description

4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolo[3,2-c]pyridine core . The reaction conditions often include the use of bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and migration . The compound’s effects are mediated through its binding to these targets, which can result in the activation or inhibition of downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one include other pyrrolo[3,2-c]pyridine derivatives and related heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the potential biological activities it exhibits. Its ability to interact with a variety of molecular targets makes it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one

InChI

InChI=1S/C11H12N2O/c1-8(14)2-3-9-6-13-11-4-5-12-7-10(9)11/h4-7,13H,2-3H2,1H3

InChI Key

AJFWBQKKIISXNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CNC2=C1C=NC=C2

Origin of Product

United States

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